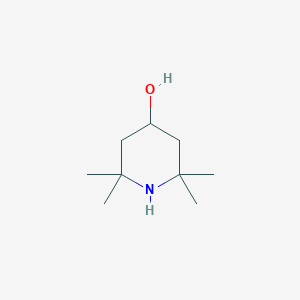

2,2,6,6-Tetramethyl-4-piperidinol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16575. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVUCLWJZJHFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029655 | |

| Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2403-88-5 | |

| Record name | 4-Hydroxy-2,2,6,6-tetramethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lastar A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lastar A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinol, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethyl- 4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,6,6-TETRAMETHYL-4-PIPERIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS23Q8EGZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-piperidinol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,6,6-tetramethyl-4-piperidinol, a pivotal intermediate in the chemical industry. The document details its chemical and physical properties, outlines key synthetic methodologies, and explores its primary applications, with a focus on its role as a precursor to Hindered Amine Light Stabilizers (HALS) and nitroxide radicals. Detailed experimental protocols and visual diagrams of core processes are included to facilitate practical application and further research.

Introduction

This compound, also known as 4-hydroxy-2,2,6,6-tetramethylpiperidine, is a white crystalline solid organic compound. Its chemical structure, characterized by a piperidine (B6355638) ring with four methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position, imparts significant steric hindrance. This structural feature is fundamental to its primary application as a key building block for Hindered Amine Light Stabilizers (HALS), which are highly effective in protecting polymers from photodegradation. Furthermore, it serves as a precursor for the synthesis of stable nitroxide radicals like 4-hydroxy-TEMPO, which have broad applications in organic chemistry and polymer science.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Table 1: General Properties

| Property | Value |

| CAS Number | 2403-88-5[1][2] |

| Molecular Formula | C₉H₁₉NO[1][2] |

| Molecular Weight | 157.25 g/mol [1][2] |

| Appearance | White to slightly beige crystalline solid[1][3] |

| Odor | Odorless[1] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 129-133 °C[1][3] |

| Boiling Point | 212-215 °C[1][3] |

| Density | 1.085 g/cm³[1] |

| Flash Point | 124.0 °C[1] |

| Vapor Pressure | 0.035 mmHg at 25°C[3] |

| Refractive Index | 1.471[1] |

Table 3: Solubility

| Solvent | Solubility |

| Water | Soluble[1] |

| Methanol (B129727) | Soluble[1] |

| Ethanol (B145695) | Soluble |

| Chloroform | Slightly soluble[1] |

| Acetone (B3395972) | Soluble[4] |

| Ether | Soluble[4] |

| n-Butyl alcohol | Soluble |

| Isobutyl alcohol | Soluble |

| Isopropyl alcohol | Soluble |

| Isoamyl alcohol | Soluble |

Note: The solubility of this compound in alcohols like methanol and ethanol increases with temperature.[5]

Table 4: Stability and Handling

| Parameter | Information |

| Stability | Stable under normal temperatures and pressures.[1][3] |

| Hygroscopicity | Can absorb moisture.[3][4] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[3][4] |

Synthesis of this compound

The most common method for the synthesis of this compound is the reduction of 2,2,6,6-tetramethyl-4-piperidone, also known as triacetoneamine (TAA). This can be achieved through catalytic hydrogenation or chemical reduction.

Experimental Protocol: Catalytic Hydrogenation of Triacetoneamine

This protocol describes a continuous process for the catalytic hydrogenation of triacetoneamine (TAA) to this compound (TMP).

Materials:

-

2,2,6,6-Tetramethyl-4-piperidone (TAA)

-

Ethanol

-

CuCrSr/Al₂O₃ catalyst

-

Hydrogen gas

Equipment:

-

Fixed-bed reactor system

-

High-pressure liquid pump

-

Gas flow controller

-

Back-pressure regulator

Procedure:

-

Prepare a 20% (w/w) solution of TAA in ethanol.

-

Pack the fixed-bed reactor with 10 mL of the CuCrSr/Al₂O₃ catalyst.

-

Heat the reactor to 120 °C.

-

Introduce hydrogen gas into the reactor and pressurize to 2 MPa.

-

Pump the TAA/ethanol solution into the reactor at a feed rate of 0.3 mL/min.

-

Maintain the reaction conditions and collect the product stream.

-

The product, this compound, can be isolated by evaporation of the solvent. This process can achieve nearly complete conversion of TAA with over 97% selectivity for TMP.

Experimental Protocol: Chemical Reduction with Sodium Borohydride (B1222165)

This protocol provides a method for the reduction of triacetoneamine using sodium borohydride.

Materials:

-

2,2,6,6-Tetramethyl-4-piperidone (TAA)

-

Sodium borohydride (NaBH₄)

-

Appropriate solvent (e.g., ethanol)

-

Ligroin (for recrystallization)

Procedure:

-

Dissolve 2,2,6,6-tetramethyl-4-piperidone in a suitable solvent such as ethanol in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the cooled solution with stirring.

-

After the addition is complete, continue stirring and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully add water to quench any unreacted sodium borohydride.

-

Remove the solvent under reduced pressure.

-

Extract the product into a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude this compound by recrystallization from ligroin to yield colorless needles.[5]

Key Reactions and Applications

This compound is a versatile intermediate used in the synthesis of various valuable compounds.

Synthesis of Hindered Amine Light Stabilizers (HALS)

HALS are a major class of polymer additives that protect against light-induced degradation. This compound is a common starting material for the synthesis of various HALS.

Experimental Protocol: Synthesis of a Triazine-based HALS

This protocol describes a general procedure for the synthesis of a HALS monomer from this compound and cyanuric chloride.

Materials:

-

This compound

-

Cyanuric chloride

-

A suitable base (e.g., sodium carbonate)

-

An appropriate solvent (e.g., acetone)

Procedure:

-

Dissolve cyanuric chloride in acetone and cool the solution to 0-5 °C.

-

In a separate flask, dissolve this compound and a base in acetone.

-

Slowly add the solution of this compound to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

-

After the addition, stir the mixture for several hours at this temperature.

-

In a separate flask, prepare a solution of allylamine and a base in acetone.

-

Slowly add the allylamine solution to the reaction mixture, still maintaining the low temperature.

-

After the addition, allow the reaction to warm to room temperature and stir for an extended period.

-

Filter the reaction mixture to remove any precipitated salts.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude HALS monomer.

-

The product can be further purified by recrystallization or column chromatography.

Synthesis of 4-Hydroxy-TEMPO

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO) is a stable nitroxide radical widely used as an oxidation catalyst and for spin labeling.

Experimental Protocol: Oxidation to 4-Hydroxy-TEMPO

This protocol details the oxidation of this compound to 4-hydroxy-TEMPO using hydrogen peroxide.

Materials:

-

This compound

-

30% Aqueous hydrogen peroxide (H₂O₂)

-

Sodium tungstate (B81510) (catalyst)

-

Water

Procedure:

-

Dissolve this compound in water in a reaction flask.

-

Add a catalytic amount of sodium tungstate to the solution.

-

With vigorous stirring, add a two-fold molar excess of 30% aqueous hydrogen peroxide to the reaction mixture.

-

Continue vigorous stirring for approximately two hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, the product, 4-hydroxy-TEMPO, can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried, and the solvent is evaporated to yield the product, which can be further purified if necessary. This method can result in a virtually quantitative yield.[6]

Conclusion

This compound is a fundamentally important chemical intermediate with a well-established role in the production of high-performance polymer additives and specialized chemical reagents. Its synthesis from readily available precursors and its versatile reactivity make it a continued focus of academic and industrial research. The detailed protocols and data presented in this guide are intended to support researchers and professionals in leveraging the unique properties of this compound for the development of new materials and technologies.

References

- 1. US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. globethesis.com [globethesis.com]

- 4. Continuous synthesis of this compound over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

physical and chemical properties of 2,2,6,6-Tetramethyl-4-piperidinol

An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-piperidinol

Introduction

This compound, also known as TMP or 4-hydroxy-TEMPO, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various chemical products. Its sterically hindered amine structure is foundational to its primary application as a precursor for a class of compounds known as Hindered Amine Light Stabilizers (HALS). HALS are widely used as additives in polymers and plastics to protect them from photo-oxidative degradation. This guide provides a comprehensive overview of the physical properties, chemical characteristics, synthesis protocols, and safety considerations for this compound, intended for researchers, chemists, and professionals in drug development and material science.

Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This compound is a solid at room temperature and is recognized for its corrosive nature.[1][2]

Table 1: General and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₉NO | [3][4][5] |

| Molecular Weight | 157.25 g/mol | [4][5] |

| Melting Point | 129-131 °C | [3][6][7] |

| Boiling Point | 212-215 °C | [3][7] |

| Appearance | Colorless needles or white crystal |[6][8] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 2403-88-5 | [2][5] |

| InChI | 1S/C9H19NO/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3 | [3][9] |

| InChIKey | VDVUCLWJZJHFAV-UHFFFAOYSA-N | [3][9] |

| SMILES | CC1(C)CC(O)CC(C)(C)N1 | [3][9] |

| Synonyms | 4-Hydroxy-2,2,6,6-tetramethylpiperidine, Lastar A |[4][5] |

Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. Various spectroscopic methods are used for its characterization.

Table 3: Spectroscopic Data

| Technique | Description |

|---|---|

| ¹H NMR | Proton Nuclear Magnetic Resonance data is available for structural elucidation.[9] |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance data provides information on the carbon skeleton. |

| FTIR | Fourier-Transform Infrared Spectroscopy is used to identify functional groups, such as the O-H and N-H stretches.[10] |

| Mass Spectrometry | Mass spectrometry data confirms the molecular weight and fragmentation pattern of the compound.[5] |

Experimental Protocols: Synthesis

This compound is most commonly synthesized via the reduction of 2,2,6,6-tetramethyl-4-piperidone. Other methods include the catalytic hydrogenation of triacetoneamine (TAA).[11]

Synthesis via Reduction of 2,2,6,6-tetramethyl-4-piperidone

This protocol describes a common laboratory-scale synthesis using sodium borohydride (B1222165) as the reducing agent.[6]

Objective: To prepare this compound by the chemical reduction of the corresponding ketone.

Materials:

-

2,2,6,6-tetramethyl-4-piperidone

-

Sodium borohydride (NaBH₄)

-

Ethanol (B145695) (or a similar protic solvent)

-

Ligroin (boiling point range 65-90 °C) for recrystallization

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 2,2,6,6-tetramethyl-4-piperidone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in small portions. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Carefully add water to quench the excess sodium borohydride.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude this compound by recrystallization from ligroin to obtain colorless needles.[6]

Reactivity and Applications

The primary utility of this compound lies in its role as a versatile chemical intermediate.

-

Hindered Amine Light Stabilizers (HALS): It is a key building block for synthesizing HALS.[8][11][12] These stabilizers are crucial for preventing the degradation of polymers exposed to light. The piperidinol can be esterified or otherwise modified to produce a wide range of HALS derivatives.[12]

-

Precursor to TEMPO: this compound can be oxidized to form 4-Hydroxy-TEMPO, a stable nitroxyl (B88944) radical. TEMPO and its derivatives are widely used as catalysts in selective oxidation reactions in organic synthesis and as spin probes in biological studies.

-

Research Applications: The compound has been utilized in research to study the formation of singlet oxygen.[7]

Logical Workflow: Synthesis and Oxidation

The following diagram illustrates the synthetic relationship between the precursor ketone, the target piperidinol, and its valuable oxidation product, 4-Hydroxy-TEMPO.

Caption: Synthetic pathway from piperidone to piperidinol and its subsequent oxidation.

Safety and Handling

This compound is classified as a corrosive solid and requires careful handling to avoid personal exposure.[1][2]

-

Hazards:

-

Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation of dust.[2][13]

-

Use in a well-ventilated area.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[1][13]

-

Do not eat, drink, or smoke when handling this substance.[2]

-

Wash hands thoroughly after handling.[2]

-

-

Storage:

-

First Aid Measures:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water. Seek immediate medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[1]

-

Ingestion: Rinse mouth and drink water (two glasses at most). Do not induce vomiting. Call a physician immediately.[1][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][13]

-

Conclusion

This compound is a compound of significant industrial and academic interest. Its value is primarily derived from its role as a foundational intermediate for high-performance HALS and stable nitroxyl radicals like TEMPO. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective use in research and commercial applications.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 2,2,6,6-四甲基-4-哌啶醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Hydroxy-2,2,6,6-tetramethylpiperidine | C9H19NO | CID 75471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Piperidinol, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 6. prepchem.com [prepchem.com]

- 7. This compound | 2403-88-5 [chemicalbook.com]

- 8. CN104628626A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. This compound(2403-88-5) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Continuous synthesis of this compound over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound(2403-88-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to 2,2,6,6-Tetramethyl-4-piperidinol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2,6,6-tetramethyl-4-piperidinol, a pivotal chemical intermediate. This document details its fundamental chemical and physical properties, outlines various synthesis methodologies with specific experimental protocols, and explores its primary applications, with a focus on its role as a precursor to Hindered Amine Light Stabilizers (HALS).

Core Chemical and Physical Properties

This compound, also known by synonyms such as 4-Hydroxy-2,2,6,6-tetramethylpiperidine and TAAOL, is a white crystalline solid at room temperature.[1][2] Its core structure consists of a piperidine (B6355638) ring with four methyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position.

Chemical Structure and Molecular Weight

The chemical structure and fundamental molecular data for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Formula | C₉H₁₉NO | [3][4] |

| Molecular Weight | 157.25 g/mol | [2][4] |

| CAS Number | 2403-88-5 | [3][4] |

| IUPAC Name | 2,2,6,6-tetramethylpiperidin-4-ol | [3] |

Below is a diagram illustrating the general synthesis workflow for this compound.

Physical and Spectroscopic Data

Key physical and spectroscopic properties are crucial for the identification and handling of this compound.

| Property | Value | Source |

| Melting Point | 129-131 °C | [2] |

| Boiling Point | 212-215 °C | [2] |

| Appearance | White solid | [1] |

| Solubility | Soluble in organic solvents like acetone, ether, and chloroform; slightly soluble in water. |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the reduction of 2,2,6,6-tetramethyl-4-piperidone (Triacetoneamine or TAA).[5][6] This can be achieved through various reduction methods, including chemical reduction with sodium borohydride (B1222165) and catalytic hydrogenation. A one-pot synthesis from acetone and ammonia followed by hydrogenation has also been developed.[6]

Comparison of Synthesis Methods

| Method | Reducing Agent/Catalyst | Typical Yield | Key Advantages | Key Disadvantages |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | Good | Mild reaction conditions, simple laboratory setup.[5] | Can be costly for large-scale production. |

| Catalytic Hydrogenation | Raney Nickel | ~95% | High yield, suitable for industrial scale.[6] | Requires high pressure and temperature, catalyst handling. |

| Catalytic Hydrogenation | CuCrSr/Al₂O₃ | >97% selectivity | High selectivity and conversion, continuous process possible.[7][8] | Catalyst preparation can be complex. |

| One-Pot Synthesis | Metal chloride on activated carbon | High | Simplified process, reduced waste.[6] | Requires high-pressure reactor, multi-step in a single pot. |

Experimental Protocols

This method is well-suited for laboratory-scale synthesis.

Materials:

-

2,2,6,6-tetramethyl-4-piperidone (TAA)

-

Sodium borohydride (NaBH₄)

-

Ethanol (B145695) (95%)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Dissolve a known quantity of 2,2,6,6-tetramethyl-4-piperidone in 95% ethanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of sodium borohydride to the cooled solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir for 15 minutes.

-

Add water to the reaction mixture and heat to boiling.

-

If the product is a solid at room temperature, add hot water until the solution becomes cloudy, then allow it to cool to room temperature to crystallize. Collect the crystals by vacuum filtration.

-

If the product is a liquid, perform a microscale extraction with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.[9]

-

The crude product can be purified by recrystallization from a suitable solvent like ligroin.[5]

This method is more common for industrial-scale production.

Materials:

-

2,2,6,6-tetramethyl-4-piperidone (TAA)

-

Hydrogen gas (H₂)

-

Catalyst (e.g., Raney Nickel, CuCrSr/Al₂O₃, or Ruthenium on carbon)

-

Solvent (optional, can be performed in the melt)

-

High-pressure autoclave

Procedure (General):

-

Charge the autoclave with 2,2,6,6-tetramethyl-4-piperidone and the catalyst. If a solvent is used, it is also added at this stage.

-

Seal the autoclave and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-250 bar).

-

Heat the reaction mixture to the target temperature (e.g., 60-180 °C) with stirring.

-

Monitor the reaction by observing the hydrogen uptake.

-

Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The product can be purified by distillation or crystallization.[10]

Applications in Research and Industry

This compound is a versatile intermediate with several important applications.

Intermediate for Hindered Amine Light Stabilizers (HALS)

The primary application of this compound is as a key intermediate in the synthesis of Hindered Amine Light Stabilizers (HALS).[1][11] HALS are used to protect polymers from degradation due to exposure to UV light and heat. They function by scavenging free radicals that are formed during the photo-oxidation of the polymer.[11]

The mechanism of action of HALS is known as the Denisov Cycle, a complex, multi-step process.[11]

Other Research Applications

Beyond its role in polymer stabilization, this compound and its derivatives have been utilized in various research contexts:

-

Graphene Oxide Deoxidization: It has been used to study a green and efficient method for the chemoselective deoxidization of graphene oxide via ultraviolet irradiation.

-

Singlet Oxygen Studies: It has been employed in studies of the irradiation of Camptothecin (CPT) in aerated dimethylsulfoxide (DMSO) solution, which leads to the formation of singlet oxygen.[12]

-

Pharmaceutical and Chemical Synthesis: It serves as an intermediate in the preparation of piperidinyloxy free radical derivatives and other pharmaceuticals.[1][13]

Conclusion

This compound is a compound of significant industrial and research interest. Its straightforward synthesis from readily available precursors and its crucial role as a building block for high-performance polymer additives underscore its importance. The detailed experimental protocols and comparative data provided in this guide are intended to support researchers and professionals in the fields of chemical synthesis, materials science, and drug development in their work with this versatile molecule.

References

- 1. deyerchem.com [deyerchem.com]

- 2. 2,2,6,6-四甲基-4-哌啶醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-Piperidinol, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. prepchem.com [prepchem.com]

- 6. CN104628626A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. Continuous synthesis of this compound over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Continuous synthesis of this compound over CuCrSr/Al2O3: effect of Sr promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. KR960012364B1 - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethyl-piperidine - Google Patents [patents.google.com]

- 11. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]

- 12. This compound | 2403-88-5 [chemicalbook.com]

- 13. 2, 2, 6, 6-Tetramethyl 4 Piperidinol, C9H19NO, 2403-88-5, 4 Hydroxy 2, 2, 6, 6 Tetramethyl Piperidine, NSC 16575 [mallakchemicals.com]

The Solubility Profile of 2,2,6,6-Tetramethyl-4-piperidinol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,2,6,6-Tetramethyl-4-piperidinol (TMP), a crucial intermediate in the synthesis of hindered amine light stabilizers (HALS) and various pharmaceuticals. Understanding the solubility of TMP in different organic solvents is paramount for optimizing reaction conditions, developing robust crystallization processes, and ensuring the quality of the final product. This document collates available quantitative and qualitative solubility data, presents a detailed experimental protocol for solubility determination, and visualizes the experimental workflow.

Core Solubility Data

The solubility of this compound is significantly influenced by the nature of the solvent and the temperature. While qualitative data indicates solubility in a range of common organic solvents, quantitative data is most readily available for alcoholic solvents.

Quantitative Solubility in Alcohols

A key study on the crystallization of TMP provides precise solubility data in various alcohols at different temperatures. The solubility, expressed in grams of TMP per 100 grams of solvent, generally increases with temperature.

| Temperature (°C) | Methanol ( g/100g ) | Ethanol ( g/100g ) | Isopropyl Alcohol ( g/100g ) | n-Butyl Alcohol ( g/100g ) | Isobutyl Alcohol ( g/100g ) | Isoamyl Alcohol ( g/100g ) |

| 15 | 10.2 | 5.8 | 2.5 | 2.1 | 1.9 | 1.7 |

| 25 | 15.1 | 8.9 | 4.0 | 3.4 | 3.1 | 2.8 |

| 35 | 22.3 | 13.6 | 6.3 | 5.4 | 4.9 | 4.4 |

| 45 | 32.8 | 20.7 | 9.9 | 8.5 | 7.7 | 6.9 |

| 55 | 48.2 | 31.4 | 15.5 | 13.3 | 12.1 | 10.9 |

| 65 | 70.8 | 47.6 | 24.2 | 20.8 | 18.9 | 17.0 |

Data sourced from "Solubility and Crystallization Process of this compound (TMP)"

One source also indicates a solubility of 10 g/100g in methanol , which is consistent with the data presented in the table.

Qualitative Solubility in Other Organic Solvents

For other common organic solvents, the available literature provides qualitative descriptions of solubility:

It is important to note that "soluble" and "slightly soluble" are descriptive terms and do not provide the precise quantitative information required for process optimization. For applications utilizing these solvents, experimental determination of solubility is highly recommended.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. The following protocol outlines the steps for determining the solubility of this compound in an organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Jacketed glass vessel with temperature control (e.g., circulating water bath)

-

Magnetic stirrer and stir bar

-

Calibrated thermometer or temperature probe

-

Syringe with a filter attachment (e.g., 0.45 µm PTFE filter)

-

Pre-weighed glass vials

-

Analytical balance (accurate to at least 0.1 mg)

-

Oven or vacuum oven for drying

Procedure:

-

Temperature Controlled Setup: Equilibrate the jacketed glass vessel to the desired temperature using the circulating water bath.

-

Solvent Addition: Add a known mass of the organic solvent to the vessel.

-

Solute Addition: Gradually add an excess amount of this compound to the solvent while stirring continuously. The presence of undissolved solid is necessary to ensure a saturated solution.

-

Equilibration: Allow the mixture to stir at a constant temperature for a sufficient period to reach equilibrium. This may take several hours. It is advisable to take samples at different time points (e.g., 2, 4, 6 hours) to confirm that the concentration is no longer changing.

-

Sampling: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully draw a known volume of the clear supernatant into a syringe fitted with a filter to remove any solid particles.

-

Sample Weighing: Dispense the filtered saturated solution into a pre-weighed glass vial and record the total mass of the vial and solution.

-

Solvent Evaporation: Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Drying to Constant Weight: Dry the vial containing the solid residue until a constant weight is achieved. This is confirmed by repeated weighing until the mass no longer changes.

-

Final Weighing: Record the final mass of the vial and the dried solid.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per 100 g of the solvent.

-

Mass of dissolved solid = (Mass of vial + dried solid) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + dried solid)

-

Solubility ( g/100g ) = (Mass of dissolved solid / Mass of solvent) x 100

-

Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the workflow for determining solubility via the gravimetric method.

References

A Technical Guide to the Safe Handling of 2,2,6,6-Tetramethyl-4-piperidinol

Introduction

2,2,6,6-Tetramethyl-4-piperidinol (CAS No: 2403-88-5), also known as 4-Hydroxy-2,2,6,6-tetramethylpiperidine, is a crystalline solid organic compound.[1] It belongs to the class of piperidines, which are saturated six-member rings containing one nitrogen atom.[2] This chemical is primarily utilized as an additive for polymer modified hindered amine light stabilizers and has been used in studies related to graphene oxide deoxidization and as a light stabilizer for polyamide fibers. Due to its hazardous nature, a comprehensive understanding of its safety profile and handling requirements is critical for researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the safety data, handling protocols, and emergency procedures for this compound, compiled from multiple safety data sheets (SDS) and chemical safety sources.

Hazard Identification and Classification

This compound is classified as a hazardous substance, with the signal word "Danger". The primary hazards are severe skin and eye damage, with the potential to cause an allergic skin reaction.[3][4]

Table 1: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Citations |

|---|---|---|---|

| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [3][5] |

| H317 | May cause an allergic skin reaction. | [3][4] | |

| H290 | May be corrosive to metals. | [5] | |

| H302 | Harmful if swallowed. | [4][6] | |

| H412 | Harmful to aquatic life with long lasting effects. | [5] | |

| Precautionary Statements | P260 | Do not breathe dusts or mists. | [3][5] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | [3][5] | |

| P301 + P330 + P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [3][5] | |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [3] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | [5][6] | |

| P405 | Store locked up. | [4][5] |

| | P501 | Dispose of contents/container to an approved waste disposal plant. |[4] |

Physicochemical and Toxicological Properties

Understanding the physical, chemical, and toxicological properties of a substance is fundamental to its safe handling.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | C₉H₁₉NO | [1][7] |

| Molecular Weight | 157.25 - 157.26 g/mol | [1][7] |

| Appearance | White to beige crystalline powder, crystals, or chunks. | [1] |

| Melting Point | 129-133 °C | [1] |

| Boiling Point | 212-215 °C | [1] |

| Solubility in Water | 130 g/L (at 23 °C) | [1] |

| Autoignition Temperature | 320 °C / 608 °F | [7] |

| Chemical Stability | Stable under normal, standard ambient conditions (room temperature). |[3][7] |

Table 3: Toxicological Data

| Test | Species | Value | Citations |

|---|---|---|---|

| LD50 Oral | Rat | 1482 mg/kg | [7] |

| LD50 Dermal | Rat | 1564 mg/kg |[7] |

The material is extremely destructive to the tissue of the mucous membranes, upper respiratory tract, eyes, and skin.[3] Symptoms of exposure can include a burning sensation, coughing, wheezing, laryngitis, and shortness of breath.[3]

Experimental Protocols: Safety and Handling

Adherence to strict protocols is mandatory to ensure safety when working with this compound.

Safe Handling Protocol

-

Ventilation : Always handle the substance in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE as detailed in Section 4.[8]

-

Avoid Contact : Prevent all personal contact, including inhalation of dust and direct contact with skin and eyes.[5][9]

-

Hygiene : Do not eat, drink, or smoke in the handling area.[4][5] Wash hands thoroughly after handling.[5][9] Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.[5]

-

Ignition Sources : Keep away from open flames, hot surfaces, and other sources of ignition.[8] Use non-sparking tools to prevent fire caused by electrostatic discharge.[4][8]

Storage Protocol

-

Container : Keep the container tightly closed and store in the original packaging.[3][5]

-

Conditions : Store in a cool, dry, and well-ventilated area.[4][5] Some sources recommend a storage temperature of 2-8 °C. The product should be stored locked up.[4][5]

-

Incompatibilities : Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[7][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier to preventing exposure.

-

Eye/Face Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7] A face shield may be required in situations with a higher risk of splashing.

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[7][8] Nitrile rubber gloves are recommended for full contact.[3]

-

Respiratory Protection : If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US).[8]

Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure. First aiders must protect themselves before assisting.[3]

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[5][7] If breathing is difficult or stops, provide artificial respiration.[7] Seek immediate medical attention.[3][7]

-

Skin Contact : Immediately take off all contaminated clothing.[3] Flush the skin with large amounts of water, using a safety shower if available, for at least 15 minutes.[5][10] Call a physician immediately.[3]

-

Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Remove contact lenses if present and easy to do.[3] Immediately call an ophthalmologist.[3]

-

Ingestion : Rinse mouth with water.[3][5] Do NOT induce vomiting.[3][6] If the person is conscious, have them drink one or two glasses of water.[3] Never give anything by mouth to an unconscious person.[6][7] Call a physician immediately.[3][7]

Caption: Decision workflow for first aid response following chemical exposure.

Accidental Release and Spill Containment Protocol

In the event of a spill, a systematic and safe cleanup procedure must be followed.

-

Evacuate and Secure : Evacuate non-essential personnel from the danger area.[3] Ensure adequate ventilation.[3] Remove all sources of ignition.[8][11]

-

Personal Protection : Responders must wear the appropriate PPE as described in Section 4, including respiratory protection.[3][8] Avoid substance contact and inhalation of dust.[3]

-

Containment : Prevent the product from entering drains by covering them.[3]

-

Cleanup : For a solid spill, take up the material dry.[3] Use methods like sweeping that avoid the generation of dust.[3][5] Use spark-proof tools.[8] Collect the spilled material and place it in a suitable, labeled container for disposal.[5][7]

-

Decontamination : Clean the affected area thoroughly once the material has been removed.[3]

Caption: Logical workflow for responding to an accidental chemical spill.

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable local, regional, and national hazardous waste regulations.[7] Do not mix with other waste. Uncleaned containers should be handled as the product itself.

Conclusion

This compound is a valuable chemical intermediate that poses significant health risks, primarily as a corrosive agent to skin and eyes and as a potential skin sensitizer. By implementing rigorous handling protocols, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers and scientists can mitigate these risks effectively. Strict adherence to the guidelines outlined in this document is essential for maintaining a safe laboratory environment.

References

- 1. This compound, 99% | Fisher Scientific [fishersci.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0245344) [hmdb.ca]

- 3. merckmillipore.com [merckmillipore.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Commercial Sourcing and Technical Applications of 2,2,6,6-Tetramethyl-4-piperidinol: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, key physicochemical properties, and significant applications of 2,2,6,6-Tetramethyl-4-piperidinol. This versatile hindered amine is a crucial intermediate in the synthesis of various chemical entities, including light stabilizers and pharmacologically active free radical derivatives. This document offers detailed experimental protocols for its synthesis and primary applications, alongside visual representations of key chemical pathways and workflows to support research and development activities.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers, catering to both research and industrial-scale requirements. Purity levels typically range from 98% to over 99%, with the compound being supplied as a white to off-white crystalline solid. Key commercial suppliers include Sigma-Aldrich, Thermo Scientific Chemicals, Santa Cruz Biotechnology, Wego Chemical Group, and Mallak Specialties.

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

| Property | Value | Source |

| Molecular Formula | C₉H₁₉NO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 157.25 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 2403-88-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White Crystalline Solid | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 129-133 °C | --INVALID-LINK-- |

| Boiling Point | 212-215 °C | --INVALID-LINK-- |

| Density | 1.085 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in water. Slightly soluble in Chloroform and Methanol (B129727). | --INVALID-LINK-- |

Key Applications and Experimental Protocols

This compound serves as a pivotal building block in several areas of chemical synthesis and material science. Detailed methodologies for some of its key applications are provided below.

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of 2,2,6,6-tetramethyl-4-piperidone.

Experimental Protocol:

-

Dissolve 2,2,6,6-tetramethyl-4-piperidone in a suitable solvent such as ethanol (B145695) or methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (B1222165) (NaBH₄) portion-wise to the stirred solution.

-

After the addition is complete, continue stirring at room temperature for several hours to ensure the reaction goes to completion.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent like ligroin to obtain colorless needles.[1]

Preparation of Piperidinyloxy Free Radical Derivatives (e.g., 4-Hydroxy-TEMPO)

This compound is a precursor to the stable nitroxyl (B88944) radical 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Hydroxy-TEMPO), a widely used catalyst and spin label.

Experimental Protocol:

-

In a reaction vessel, dissolve this compound in a suitable solvent like water or a water/acetonitrile mixture.

-

Add a catalytic amount of sodium tungstate (B81510) (Na₂WO₄) and ethylenediaminetetraacetic acid (EDTA).

-

Heat the mixture to the desired reaction temperature (e.g., 50-70°C).

-

Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture.

-

Maintain the reaction at the set temperature and monitor the progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent like dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 4-Hydroxy-TEMPO.

-

The product can be further purified by column chromatography or recrystallization.

Chemoselective Photodeoxidization of Graphene Oxide

This compound acts as a catalyst in the green and efficient chemoselective deoxidization of graphene oxide (GO) under ultraviolet irradiation.[1][2] This process selectively removes sp²-hybridized oxygen functional groups while retaining epoxy and hydroxyl groups.[1][2]

Experimental Protocol:

-

Disperse graphene oxide in deionized water through ultrasonication to obtain a stable GO dispersion.

-

Add this compound to the GO dispersion.

-

Transfer the mixture to a quartz reactor.

-

Irradiate the mixture with a UV lamp (e.g., a high-pressure mercury lamp) under constant stirring for a specified duration.

-

After irradiation, the color of the dispersion will change, indicating the reduction of GO.

-

The resulting chemoselectively reduced graphene oxide (CrGO) can be collected by centrifugation and washed with deionized water and ethanol to remove any unreacted catalyst.

-

Finally, the CrGO product is dried under vacuum.

Study of Singlet Oxygen Formation during Camptothecin Irradiation

This compound can be used as a probe to study the generation of singlet oxygen (¹O₂) during the irradiation of photosensitive compounds like Camptothecin (CPT). The reaction of ¹O₂ with the piperidinol forms the stable nitroxyl radical (4-Hydroxy-TEMPO), which can be detected and quantified using Electron Paramagnetic Resonance (EPR) spectroscopy.

Experimental Protocol:

-

Prepare a solution of Camptothecin in an aerated solvent, such as dimethylsulfoxide (DMSO).

-

Add this compound to the CPT solution to act as a singlet oxygen trap.

-

Transfer the solution to a suitable container for irradiation (e.g., a quartz cuvette).

-

Irradiate the sample with a light source of an appropriate wavelength to excite the Camptothecin.

-

At various time intervals, take aliquots of the irradiated solution.

-

Analyze the aliquots using an EPR spectrometer to detect the characteristic signal of the 4-Hydroxy-TEMPO radical.

-

The intensity of the EPR signal is proportional to the amount of singlet oxygen generated.

References

The Pivotal Role of 2,2,6,6-Tetramethyl-4-piperidinol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6,6-Tetramethyl-4-piperidinol (TMP-ol), a sterically hindered secondary alcohol, has emerged as a critical building block in various fields of organic synthesis. Its unique structural features, particularly the bulky tetramethylpiperidine (B8510282) core, impart significant stability and unique reactivity to its derivatives. This technical guide provides an in-depth exploration of the role of TMP-ol in organic synthesis, with a focus on its application as a precursor to Hindered Amine Light Stabilizers (HALS) and nitroxide radical catalysts like TEMPO. This document will detail key synthetic transformations, provide experimental protocols, and present quantitative data to support its utility for researchers, scientists, and professionals in drug development.

Core Applications of this compound

The primary applications of this compound in organic synthesis can be categorized into two main areas:

-

Synthesis of Hindered Amine Light Stabilizers (HALS): TMP-ol is a fundamental precursor for a wide range of HALS, which are crucial additives in polymers and plastics to prevent degradation from photo-oxidation.[1][2]

-

Precursor to Stable Nitroxide Radicals: Oxidation of the secondary amine in TMP-ol derivatives leads to the formation of stable nitroxide radicals, most notably 4-Hydroxy-TEMPO (TEMPOL). These radicals are highly efficient and selective catalysts for the oxidation of alcohols and other organic functionalities.[3][4]

The sterically hindered nature of the piperidine (B6355638) ring in TMP-ol is key to the function of both HALS and nitroxide radical catalysts. This steric bulk protects the reactive amine or nitroxide radical moiety from unwanted side reactions, leading to enhanced stability and longevity of the final products.[2]

Synthesis of this compound

This compound is commonly synthesized via the reduction of 2,2,6,6-tetramethyl-4-piperidone. This reduction can be achieved through various methods, including catalytic hydrogenation and chemical reduction with agents like sodium borohydride.[2][5][6] A continuous process for the catalytic hydrogenation of triacetoneamine (the precursor to the piperidone) to TMP-ol has been developed, offering a cost-effective and efficient industrial-scale production method.[6][7]

dot

Caption: Synthesis pathway of this compound.

This compound in the Synthesis of Hindered Amine Light Stabilizers (HALS)

Hindered Amine Light Stabilizers are essential for protecting polymeric materials from degradation caused by UV light and oxidation. The mechanism of action involves the cyclic removal of free radicals generated during photo-oxidation, a process in which the hindered amine is regenerated.[2] TMP-ol serves as a key intermediate in the synthesis of various HALS, a prominent example being Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510).

dot

Caption: Simplified mechanism of polymer stabilization by HALS.

Experimental Protocol: Synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

This protocol describes the transesterification of dimethyl sebacate with this compound.

Materials:

-

Dimethyl sebacate

-

This compound

-

n-Heptane

-

Sodium methoxide (B1231860) (catalyst)

-

Toluene

-

5% Sodium bicarbonate solution

-

Water

Procedure:

-

To a 200 ml flask equipped with a thermometer, fractionating column, and stirrer, add dimethyl sebacate (23.0 g), this compound (35.0 g), n-heptane (70 g), and sodium methoxide (0.1 g) as a catalyst.[8]

-

Heat the mixture to maintain an internal temperature of 90 to 120°C, and distill off the by-product methanol (B129727) through the fractionating column.[8]

-

Continue the reaction for approximately 4 hours, or until the distillation of methanol ceases.[8]

-

Cool the reaction mixture to 80°C and dilute with 100 ml of toluene.[8]

-

Wash the organic phase twice with 50 ml of 5% sodium bicarbonate solution, followed by two washes with 50 ml of water.[8]

-

Remove the n-heptane under reduced pressure to yield the crude product.[8]

-

The product, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, can be further purified by recrystallization.

Quantitative Data:

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Purity | Yield | Reference |

| Dimethyl sebacate | This compound | Sodium methoxide | n-Heptane | 90-120°C | 4 h | 98.7% | 97.9% | [8] |

| Dimethyl sebacate | 2,2,6,6-tetramethyl-4-hydroxypiperidine | Lithium amide | N-methylpyrrolidinone | 150-155°C | 3 h | - | 99% | [9] |

| Dimethyl sebacate | This compound | Sodium methoxide | Aromatic hydrocarbon solvent | 160°C | 3 h | - | - | [10] |

This compound as a Precursor to 4-Hydroxy-TEMPO (TEMPOL)

The oxidation of this compound yields 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxyl, commonly known as 4-Hydroxy-TEMPO or TEMPOL. TEMPOL is a stable nitroxide radical that serves as a highly effective and selective catalyst for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[3][4]

dot

Caption: Synthesis of TEMPOL and its application in alcohol oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation of Benzyl (B1604629) Alcohol

This protocol provides a general procedure for the oxidation of a primary alcohol using a TEMPO derivative as a catalyst.

Materials:

-

Benzyl alcohol

-

4-Hydroxy-TEMPO (or other TEMPO derivative)

-

(Diacetoxyiodo)benzene (B116549) (co-oxidant)

-

Tetrabutylammonium (B224687) bromide (phase-transfer catalyst)

-

Acetonitrile

Procedure:

-

In a reaction vessel, dissolve benzyl alcohol (1.0 eq), (diacetoxyiodo)benzene (1.1 eq), and tetrabutylammonium bromide (0.05 eq) in acetonitrile.[11]

-

Add the 4-Hydroxy-TEMPO catalyst to the solution.[11]

-

Stir the reaction mixture at 35°C for 1 hour.[11]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the product, benzaldehyde, can be isolated by standard workup procedures, typically involving filtration to remove the catalyst (if heterogeneous) and removal of the solvent.

Quantitative Data for Alcohol Oxidation using TEMPO Derivatives:

| Substrate | Catalyst System | Co-oxidant | Solvent | Temperature | Time | Yield | Reference |

| Benzyl alcohol | TEMPO-4-sulfate on ion exchange resin | (Diacetoxyiodo)benzene | Acetonitrile | 35°C | 1 h | 94% | [11] |

| 4-Nitrobenzyl alcohol | Cu(bpy)/TEMPO | Air | - | Room Temp. | 30-60 min | ~65% | [12] |

| Primary Alcohols | 4-MeO-TEMPO, KBr | NaOCl | CH2Cl2/H2O | 0°C | - | High | [13] |

Role in Drug Development

The sterically hindered piperidine scaffold of this compound makes it an attractive starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1] The incorporation of this moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. While specific examples of blockbuster drugs derived directly from TMP-ol are not prominently documented in publicly available literature, its derivatives are explored in medicinal chemistry for the development of new therapeutic agents. For instance, derivatives of TEMPOL are investigated for their antioxidant and anti-inflammatory properties.

Conclusion

This compound is a versatile and indispensable building block in modern organic synthesis. Its primary role as a precursor to Hindered Amine Light Stabilizers is critical for the durability of polymeric materials. Furthermore, its facile oxidation to 4-Hydroxy-TEMPO provides access to a powerful and selective catalytic system for alcohol oxidation. The unique properties conferred by its sterically hindered piperidine structure continue to make it a valuable tool for chemists in academia and industry, with potential for further applications in materials science and drug discovery. The experimental protocols and quantitative data presented in this guide underscore the practical utility of this compound and its derivatives.

References

- 1. Synthesis and photostabilizing performance of a polymeric HALS based on 1,2,2,6,6-pentamethylpiperidine and vinyl acetate [app.periodikos.com.br]

- 2. prepchem.com [prepchem.com]

- 3. 4-Hydroxy-2,2,6,6-tetramethyl-piperidinooxy- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 4. redalyc.org [redalyc.org]

- 5. CN104628626A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. Continuous synthesis of this compound over CuCrSr/Al2O3: effect of Sr promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Continuous synthesis of this compound over CuCrSr/Al2O3: effect of Sr promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. JP2531659B2 - Process for producing bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate - Google Patents [patents.google.com]

- 9. Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate synthesis - chemicalbook [chemicalbook.com]

- 10. JP2662245B2 - Method for producing bis (2,2,6,6-tetramethyl-4-piperidyl) sebacate - Google Patents [patents.google.com]

- 11. Oxidation in Flow Using an Ionic Immobilized TEMPO Catalyst on an Ion Exchange Resin | MDPI [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

The Guardian Against the Elements: An In-Depth Technical Guide to Hindered Amine Light Stabilizers

For Researchers, Scientists, and Drug Development Professionals

In the world of polymer science and material longevity, the relentless assault of environmental factors, particularly ultraviolet (UV) radiation, poses a significant challenge. The photo-oxidative degradation of polymers can lead to a cascade of undesirable effects, including discoloration, loss of mechanical strength, and ultimately, material failure. To combat this, a class of highly effective additives known as Hindered Amine Light Stabilizers (HALS) has emerged as a cornerstone of polymer protection. This technical guide provides a comprehensive overview of the core principles of HALS, their mechanism of action, performance characteristics, and the experimental protocols used to evaluate their efficacy.

The Core Principle: A Regenerative Defense Mechanism

Unlike UV absorbers that function by absorbing UV radiation, HALS operate through a sophisticated and highly efficient radical scavenging mechanism.[1] At the heart of their functionality is a sterically hindered amine, typically a 2,2,6,6-tetramethylpiperidine (B32323) derivative. This unique structure allows HALS to interrupt the cycle of polymer degradation initiated by free radicals, which are highly reactive species formed when polymers are exposed to UV light.[2]

The protective action of HALS is a cyclic process, often referred to as the Denisov Cycle. This regenerative nature is the key to their long-lasting effectiveness, as they are not consumed in the stabilization process. The cycle can be broadly summarized in the following steps:

-

Activation: The secondary amine of the HALS is oxidized to a stable nitroxide radical.

-

Radical Trapping: The nitroxide radical efficiently traps the polymer alkyl radicals (R•) and peroxy radicals (ROO•) that are responsible for propagating the degradation chain reaction.

-

Regeneration: The resulting amino ethers are not the end of the story. Through further reactions with peroxy radicals, the nitroxide radical is regenerated, allowing it to participate in further radical scavenging.

This continuous cycle of radical trapping and regeneration allows a single HALS molecule to neutralize a large number of free radicals, providing durable and long-term protection to the polymer matrix.

Generations of Innovation: Types of HALS

Over the years, the development of HALS has progressed through several generations, each offering improved performance and broader applicability. The primary classifications are based on their molecular weight and structure:

-

Monomeric HALS: These are low molecular weight stabilizers that offer high mobility within the polymer matrix. This mobility allows them to migrate to the surface of the material, where UV exposure is most intense.

-

Polymeric HALS: These are high molecular weight stabilizers that exhibit lower volatility and migration, making them suitable for applications requiring long-term stability and resistance to extraction.[3]

-

Synergistic Blends: Modern formulations often employ a combination of HALS with other additives, such as UV absorbers. This synergistic approach provides a multi-faceted defense, where the UV absorber blocks a significant portion of the UV radiation, and the HALS scavenges any radicals that may still form.[4][5]

Quantifying Protection: Performance Data of HALS

The effectiveness of HALS is evaluated based on their ability to preserve the physical and aesthetic properties of polymers upon exposure to weathering. Key performance indicators include the retention of tensile strength, gloss, and resistance to yellowing.

Table 1: Performance of HALS in Polypropylene (PP) and Polyethylene (PE)

| Property | Polymer | Stabilizer System | Exposure Conditions | Result |

| Tensile Strength Retention | Polypropylene | 0.5% HALS | 15 weeks UV exposure | Significant decay in neat PP after 8 weeks; HALS-stabilized PP maintained integrity.[6] |

| Mixed Waste Plastics | 3% and 5% HALS | 500 hours accelerated weathering | Over 30% increase in tensile strength and modulus with HALS addition.[7] | |

| UV Transmittance | Polypropylene Film | HALS vs. Nano-ZnO | UV light exposure | HALS showed minimal change in UV transmittance with loading level.[2] |

| Elongation at Break | Polypropylene Film | HALS vs. Nano-ZnO | 6 weeks UV exposure | Higher HALS concentration led to more stable elongation at break.[2] |

Table 2: Synergistic Effects of HALS and UV Absorbers in Coatings

| Property | Coating Type | Stabilizer System | Exposure Conditions | Result |

| Gloss Retention | Wood Coating | HALS + UV Absorber | 2,909 hours accelerated weathering (QUV) | Formulations with HALS and UV absorber showed the best gloss retention.[3] |

| Polyester Clear Coat | Tinuvin 1130 (UVA) + Tinuvin 123/292 (HALS) | QUV, Direct UV, Xenon Arc | Combination of UVA and HALS performed better than individual additives.[4] | |

| Color Change (Yellowness) | Wood Coating | HALS + UV Absorber | 2,909 hours accelerated weathering (QUV) | Formulations with HALS and UV absorber exhibited the least color change and yellowing.[3] |

| Overall Performance | Coir-fiber reinforced PP | UV Absorber + HALS | Artificial Weathering | Synergistic effect resulted in greater retention of mechanical properties and resistance to color change and gloss loss.[4] |

Table 3: Performance Comparison of Monomeric vs. Polymeric HALS

| Property | Polymer | HALS Type | Observation |

| Mobility | General Polymers | Monomeric | High mobility, prone to migrate to the surface. |

| Volatility & Migration | General Polymers | Polymeric | Low volatility and migration, high extraction resistance. |

| Application | Thick Articles | Monomeric | Ideal for thick articles due to higher mobility. |

| Application | Thin Sections | Polymeric | High molecular weight HALS are developed for thin sections. |

| Long-term Stability | General Polymers | Polymeric | Excel in providing long-lasting UV stabilization.[3] |

Experimental Protocols for Evaluation

To rigorously assess the performance of HALS, a variety of standardized experimental protocols are employed. These tests simulate the harsh conditions that polymers encounter during their service life and allow for the quantitative measurement of degradation.

Accelerated Weathering

Accelerated weathering tests are designed to simulate the damaging effects of sunlight, temperature, and moisture in a controlled laboratory environment.

Protocol: ASTM G155 - Standard Practice for Operating Xenon Arc Lamp Apparatus for Exposure of Materials [8]

-

Specimen Preparation: Prepare test specimens of the polymer with and without the HALS additive according to the relevant material specifications.

-

Apparatus Setup: Utilize a xenon arc weathering apparatus equipped with appropriate filters to simulate the desired solar spectrum (e.g., daylight filters).

-

Exposure Cycle: Program the apparatus to run a specific cycle of light and moisture. A common cycle involves repetitive periods of light exposure followed by a dark period with water spray to simulate rain and dew.[8] The specific cycle parameters (e.g., irradiance, temperature, humidity, water spray duration) should be chosen based on the intended application of the material.[9]

-

Exposure Duration: Expose the specimens for a predetermined duration, often measured in hours or total radiant energy (kJ/m²).

-

Evaluation: At specified intervals, remove the specimens and evaluate changes in their physical and aesthetic properties. This includes measuring tensile strength, gloss, and color change (yellowness index).[8]

Thermal Aging

Thermal aging tests are conducted to evaluate the stability of polymers at elevated temperatures.

Protocol: ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load [10][11]

-

Specimen Preparation: Prepare test specimens of the polymer with and without the HALS additive.

-

Conditioning: Condition the specimens at standard laboratory conditions to ensure uniformity.[12]

-

Aging Environment: Place the specimens in a forced-air oven at a specified temperature. At least four exposure temperatures are typically used to establish a relationship between temperature and property change.[10]

-

Aging Time: The duration of exposure can range from hours to months, depending on the material and the test temperature.[12]

-

Post-Aging Evaluation: After the aging period, allow the specimens to cool to room temperature. Then, conduct tests to measure changes in properties such as tensile strength, elongation, and impact resistance.[12]

-

Data Analysis: Compare the properties of the aged specimens to those of unaged control specimens to determine the extent of thermal degradation.

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the chemical changes occurring within the polymer during degradation.

Protocol: Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Polymer Oxidation

-

Sample Preparation: Obtain thin films or surface scrapings of the polymer samples before and after weathering or thermal aging.

-

FTIR Measurement: Acquire the FTIR spectrum of each sample using an FTIR spectrometer, typically in Attenuated Total Reflectance (ATR) mode for surface analysis.[13]

-

Spectral Analysis: Analyze the spectra for the appearance or increase in the intensity of carbonyl absorption bands (typically in the region of 1700-1750 cm⁻¹). The formation of carbonyl groups is a key indicator of polymer oxidation.[14]

-

Carbonyl Index Calculation: Quantify the extent of oxidation by calculating the carbonyl index, which is the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change during degradation (e.g., a C-H stretching peak).

Protocol: Electron Spin Resonance (ESR) Spectroscopy for Detection of Nitroxide Radicals

-

Sample Preparation: Prepare polymer samples containing the HALS additive.

-

ESR Spectrometer Setup: Place the sample in the resonant cavity of an ESR spectrometer. The spectrometer applies a constant microwave frequency and sweeps a magnetic field.[15]

-

Spectrum Acquisition: Record the ESR spectrum. The presence of the stable nitroxide radicals, the active species in the HALS mechanism, will produce a characteristic three-line spectrum due to the interaction of the unpaired electron with the nitrogen nucleus.[16]

-

Data Interpretation: The intensity and shape of the ESR signal can provide information about the concentration and mobility of the nitroxide radicals within the polymer matrix, offering direct evidence of the HALS's activity.

Visualizing the Pathways and Processes

To better understand the complex interactions and workflows involved in HALS stabilization and evaluation, graphical representations are invaluable.

Signaling Pathway: The Denisov Cycle

Caption: The regenerative Denisov Cycle of HALS activity.

Experimental Workflow: Evaluating HALS Performance

Caption: A typical workflow for evaluating HALS performance.

Conclusion

Hindered Amine Light Stabilizers represent a sophisticated and indispensable technology for the protection of polymers against the deleterious effects of photo-oxidation. Their unique regenerative mechanism of radical scavenging provides long-lasting and highly effective stabilization. The continuous development of new HALS structures and synergistic combinations with other additives further expands their utility across a wide range of applications. A thorough understanding of their performance, evaluated through rigorous standardized testing protocols, is crucial for researchers and scientists in the development of durable and reliable polymer-based materials. The data and methodologies presented in this guide serve as a foundational resource for professionals engaged in the science of polymer degradation and stabilization.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. songwon.com [songwon.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]